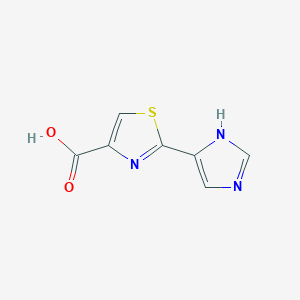![molecular formula C21H23N7 B2715147 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile CAS No. 2415462-37-0](/img/structure/B2715147.png)
2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile is a useful research compound. Its molecular formula is C21H23N7 and its molecular weight is 373.464. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis typically involves the formation of the quinoline-4-carbonitrile core, followed by the introduction of the piperazine and pyrimidine moieties. Key steps include the cyclization of appropriate precursors under controlled conditions, usually involving specific catalysts and reagents.
Industrial Production Methods: On an industrial scale, the process must be optimized for yield and purity, often requiring high-pressure reactors and advanced purification techniques such as chromatography and crystallization. Specific temperature and pressure conditions are adjusted to maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions: The compound undergoes a variety of chemical reactions including oxidation, reduction, and substitution. The dimethylamino group on the pyrimidine ring can be particularly reactive under electrophilic substitution conditions.
Common Reagents and Conditions: Common reagents include strong acids and bases, oxidizing agents such as potassium permanganate, and reducing agents like sodium borohydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed: Major products from these reactions can vary widely, ranging from simple modifications of the dimethylamino group to more complex derivatives involving the quinoline or piperazine rings.
4. Scientific Research Applications: 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile has been explored in numerous scientific research applications:
Chemistry: As a building block for more complex molecules, it serves as a precursor in the synthesis of novel compounds with potential therapeutic effects.
Biology: In biological research, it can be used as a ligand in the study of enzyme-substrate interactions and receptor binding assays.
Medicine: The compound is being investigated for its potential therapeutic properties, including its role as an antimicrobial, antiviral, or anticancer agent.
Industry: It has applications in the development of new materials with specific chemical or physical properties, particularly in the fields of polymers and nanotechnology.
作用机制
Mechanism by Which the Compound Exerts Its Effects: The biological activity of 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile is primarily due to its ability to interact with specific molecular targets. These interactions can lead to the inhibition or activation of enzymes, receptors, or ion channels, depending on the context.
Molecular Targets and Pathways Involved: Common molecular targets include DNA gyrase in bacteria, where it may inhibit bacterial replication, and certain enzymes involved in cell signaling pathways in cancer cells, leading to apoptosis or cell cycle arrest.
相似化合物的比较
Comparison with Other Similar Compounds: Compared to other quinoline-based compounds, 2-{4-[2-(Dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile is unique due to its specific substitution pattern which can confer unique pharmacological properties. Similar compounds might include those with variations in the piperazine or pyrimidine moieties, affecting their overall activity and selectivity.
List of Similar Compounds: Examples of similar compounds include 2-{4-(4-Chlorophenyl)piperazin-1-yl}quinoline-4-carbonitrile and 2-{4-[2-(Dimethylamino)-5-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile.
属性
IUPAC Name |
2-[4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7/c1-15-12-19(25-21(23-15)26(2)3)27-8-10-28(11-9-27)20-13-16(14-22)17-6-4-5-7-18(17)24-20/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKBPKOBOBPOEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)N2CCN(CC2)C3=NC4=CC=CC=C4C(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
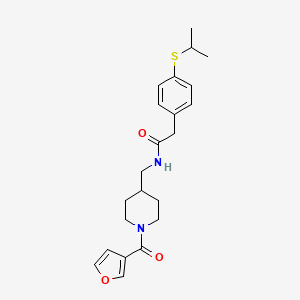
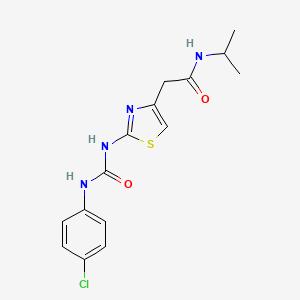
![3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2715066.png)
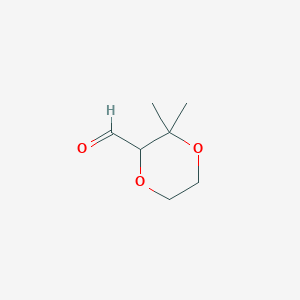
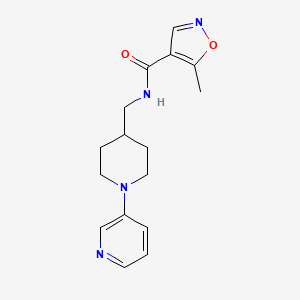
![N-(1H-1,3-benzodiazol-2-yl)-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2715070.png)
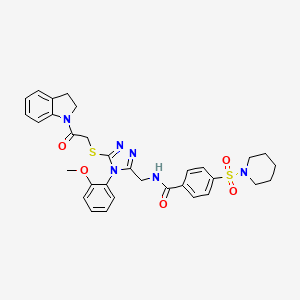
![2-Chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2715073.png)
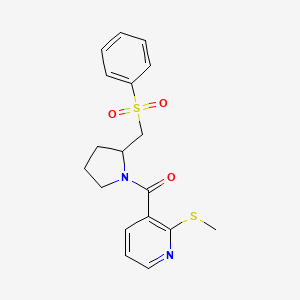

![1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine](/img/structure/B2715078.png)
![3-{[4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea](/img/structure/B2715081.png)
![1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2715083.png)
